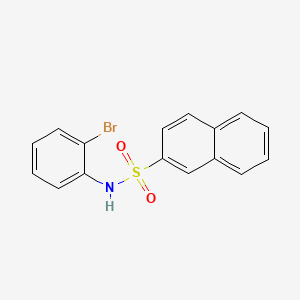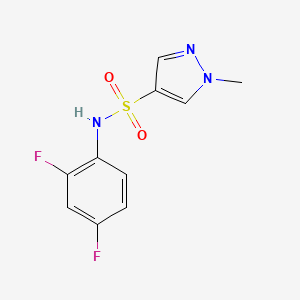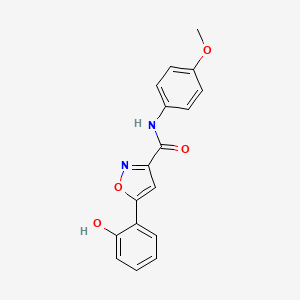
N-(2-bromophenyl)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-bromophenyl)-2-naphthalenesulfonamide” is a complex organic compound that contains a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a sulfonamide group (-SO2NH2), and a bromophenyl group (a benzene ring with a bromine atom attached). The presence of these functional groups could give this compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene ring, sulfonamide group, and bromophenyl group would likely influence its three-dimensional structure .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromine atom on the bromophenyl group could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could make the compound more soluble in polar solvents .作用机制
The mechanism of action of NBS involves the formation of a bromonium ion intermediate, which can react with nucleophiles, such as alkenes and aromatics. In the case of anticancer activity, NBS has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects:
NBS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that NBS can induce apoptosis in cancer cells, inhibit the activity of the proteasome, and modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2). In vivo studies have shown that NBS can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of NBS is its selectivity for bromination reactions, which makes it a useful reagent in organic synthesis. NBS is also relatively easy to handle and store. However, one limitation of NBS is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of NBS can be challenging, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research involving NBS. One area of interest is the development of new synthetic methods for the production of NBS. Another area of interest is the further exploration of NBS as a potential anticancer agent, including the development of new derivatives with improved activity and selectivity. Additionally, the application of NBS in materials science, such as the development of new conducting polymers, is an area of active research.
合成方法
The synthesis of NBS involves the reaction of 2-naphthalenesulfonic acid with N-bromosuccinimide (NBS) in the presence of a dehydrating agent, such as phosphorus oxychloride. This reaction results in the formation of N-(2-bromophenyl)-2-naphthalenesulfonamide. The overall reaction can be represented as follows:
2-naphthalenesulfonic acid + NBS → this compound + HBr
科学研究应用
NBS has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, NBS is commonly used as a brominating agent to selectively brominate alkenes and aromatics. In medicinal chemistry, NBS has shown promising results as a potential anticancer agent. NBS has also been studied for its potential use in the development of new materials, such as conducting polymers.
安全和危害
属性
IUPAC Name |
N-(2-bromophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-15-7-3-4-8-16(15)18-21(19,20)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARWSJXFAOMWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)

![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)

![ethyl (2-{[(benzoylimino)(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6026603.png)
![N-(4-chlorobenzyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetamide](/img/structure/B6026609.png)
![2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6026618.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine](/img/structure/B6026626.png)
![6-{[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6026633.png)
![ethyl 4-[3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B6026636.png)

![[1-(5-bromo-2-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6026666.png)
![7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026671.png)
![3-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6026677.png)